Traxoprodil mesylate

Description

Contextualizing NMDA Receptor Antagonism in Neurological Research

N-methyl-D-aspartate (NMDA) receptors are a crucial class of ionotropic glutamate (B1630785) receptors widely distributed throughout the central nervous system (CNS). They play a fundamental role in various physiological processes, including synaptic plasticity, learning, and memory formation, by regulating the influx of calcium ions into neurons ontosight.aipatsnap.comverywellhealth.comjneurosci.org. Dysregulation of NMDA receptor activity, particularly overactivation, is implicated in a range of neurological disorders, leading to excitotoxicity—a process where excessive stimulation by excitatory neurotransmitters like glutamate results in neuronal damage and cell death ontosight.ainih.govdoaj.org.

Given their central role in both normal brain function and neuropathology, NMDA receptors have long been considered significant drug targets for neurological research patsnap.com. NMDA receptor antagonists are a class of drugs designed to inhibit the action of these receptors. While non-selective NMDA receptor antagonists, such as ketamine and phencyclidine (PCP), have demonstrated therapeutic potential in conditions like depression and pain, their use has been limited by significant psychotomimetic and dissociative side effects ontosight.aipatsnap.comwikipedia.orggoogle.com. This has driven research towards more selective antagonists that can offer therapeutic benefits with an improved safety profile.

Historical Development and Research Trajectory of Traxoprodil (B148271) Mesylate

Traxoprodil, also known by its developmental code name CP-101,606, was developed by Pfizer Inc. patsnap.comwikipedia.org. It emerged as a notable compound in the mid-1990s, with initial research highlighting its potent neuroprotective properties through the blockade of NMDA responses medchemexpress.commedchemexpress.com. The compound's mesylate salt, Traxoprodil mesylate (CP-101606 mesylate), became the focus of further investigation ontosight.aimedchemexpress.com.

The research trajectory of this compound has involved extensive preclinical studies demonstrating its neuroprotective, analgesic, and anti-Parkinsonian effects in animal models wikipedia.org. Early clinical trials explored its potential to mitigate brain damage following acute ischemic stroke ontosight.aiwikipedia.org. While these trials showed modest benefits, the clinical development of this compound was eventually discontinued (B1498344) due to concerns regarding EKG abnormalities, specifically QT prolongation wikipedia.org. Despite this, continued animal studies have suggested its potential for rapid-acting antidepressant effects, akin to those of ketamine, albeit with a recognition of potential psychoactive side effects at higher doses wikipedia.org.

Significance of Selective NR2B Subunit Antagonism in Neurobiology

NMDA receptors are heterotetramers typically composed of two obligatory GluN1 (NR1) subunits and two GluN2 (NR2A-D) subunits mdpi.comfrontiersin.org. The specific GluN2 subunit composition dictates many of the receptor's functional characteristics, including its open channel time, calcium permeability, decay time, and sensitivity to pharmacological agents nih.gov. The NR2B subunit is particularly important as it is widely expressed in the postnatal forebrain and plays crucial roles in synaptic development, plasticity, and cognitive function jneurosci.orgnih.govsnmjournals.org.

The significance of selectively targeting the NR2B subunit lies in the potential to achieve therapeutic effects while minimizing the undesirable side effects associated with non-selective NMDA receptor antagonism ontosight.aitandfonline.comevotec.com. Unlike non-selective antagonists that disrupt all NMDA neurotransmission, NR2B-selective antagonists aim to modulate specific aspects of NMDA receptor function. NR2B-containing NMDA receptors are often found at extrasynaptic locations and their overactivation has been linked to excitotoxic cell death and neurodegeneration doaj.orgmdpi.comnih.gov. By selectively blocking these NR2B-containing receptors, compounds like this compound may offer neuroprotective benefits without inducing the psychotomimetic effects or cognitive impairment often seen with non-selective agents ontosight.aigoogle.comevotec.com. This selectivity is crucial for treating conditions where excitotoxicity is a key pathological factor, such as stroke and neurodegenerative diseases ontosight.ai.

Overview of Major Research Avenues for this compound

Research into this compound has explored its potential across several neurological and psychiatric conditions, primarily driven by its selective NR2B antagonism.

Acute Ischemic Stroke: A major research avenue has been its neuroprotective potential in acute ischemic stroke, where it aims to reduce neuronal death in the penumbra region by mitigating excitotoxicity ontosight.ai.

Neurodegenerative Diseases: Given the role of excitotoxicity in conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease, this compound has been investigated for its potential neuroprotective effects in these disorders ontosight.aipatsnap.comncats.ionewdrugapprovals.org.

Pain: Traxoprodil has demonstrated analgesic effects in animal studies, suggesting its potential in pain management, particularly neuropathic pain, due to NMDA receptor involvement in opioid pathways verywellhealth.comwikipedia.orgevotec.com.

Depression: More recent animal studies and a small clinical trial have indicated that this compound may exhibit rapid-acting antidepressant effects, similar to ketamine, by modulating NMDA receptor function google.comwikipedia.orgmedchemexpress.comabcam.comnih.govresearchgate.net. This research explores its ability to potentiate the effects of existing antidepressant drugs nih.gov.

Epilepsy and Traumatic Brain Injury: this compound has also been studied for its potential in treating epilepsy and traumatic brain injury, conditions where calcium-mediated excitotoxicity plays a significant role nih.govmedchemexpress.comnewdrugapprovals.org.

The research findings often highlight the compound's potency and selectivity. For instance, Traxoprodil (CP101,606) has been shown to protect hippocampal neurons with an IC50 of 10 nM medchemexpress.commedchemexpress.com. In studies related to its antidepressant-like activity, Traxoprodil at doses of 20 and 40 mg/kg has exhibited antidepressant effects in the forced swim test in mice, without affecting locomotor activity medchemexpress.commedchemexpress.comresearchgate.net. Furthermore, it has been observed to increase the latency to pentylenetetrazol-induced seizures at an intracerebroventricular dose of 20 nM medchemexpress.commedchemexpress.com.

Below is a table summarizing some key research findings:

| Research Area | Key Finding | Relevant Data/Mechanism | Source |

| Neuroprotection | Protects hippocampal neurons. | IC50 of 10 nM against NMDA responses. | medchemexpress.commedchemexpress.com |

| Antidepressant-like effects | Exhibits antidepressant activity in animal models. | Effective at 20 and 40 mg/kg in forced swim test in mice. | medchemexpress.commedchemexpress.comresearchgate.net |

| Anticonvulsant activity | Decreases pentylenetetrazol-induced seizures. | Increases latency to seizures at 20 nM (i.c.v.). | medchemexpress.commedchemexpress.com |

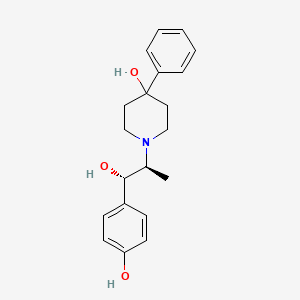

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBWUANKVIMZIA-WRRDZZDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172230 | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188591-67-5 | |

| Record name | Traxoprodil mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traxoprodil mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of Traxoprodil Mesylate

Selective N-Methyl-D-Aspartate (NMDA) Receptor NR2B Subunit Antagonism

Traxoprodil (B148271) mesylate's mechanism of action involves the selective blockade of NMDA receptors containing the NR2B subunit sigmaaldrich.com. This selective antagonism is critical for its neuroprotective effects, as it aims to reduce excitotoxicity—a process implicated in various neurological conditions—without inducing the psychotomimetic effects or cognitive impairments often associated with non-selective NMDA receptor antagonists sigmaaldrich.com. Research indicates that traxoprodil is highly potent, protecting hippocampal neurons with an IC50 of 10 nM nih.gov.

Data Table 1: Traxoprodil Mesylate Potency

| Compound | Target | IC50 (nM) | Effect | Reference |

| This compound | NMDA receptor (NR2B subunit) | 10 | Protection of hippocampal neurons | nih.gov |

Molecular Basis of NR2B Selectivity

The selectivity of traxoprodil for the NR2B subunit is rooted in its molecular interactions with the NMDA receptor. Traxoprodil acts as a negative allosteric modulator (NAM), binding to a specific site located on the N-terminal domain of the NR2B receptor subunit core.ac.uk. This binding prevents the full activation of the channel core.ac.uk. Unlike orthosteric antagonists, traxoprodil does not bind to the primary glutamate (B1630785) or glycine (B1666218) binding sites of the receptor. Its inhibitory action on NMDA receptor activity is achieved through the modulation of proton and allosteric regulation hellobio.com. Molecular simulation studies have provided insights into the differential binding of its enantiomers, with the R-enantiomer demonstrating higher GluN1/2B-specific accumulation and brain uptake compared to the S-enantiomer, which showed reduced ligand-receptor interaction wikipedia.org.

Allosteric Modulation of the NMDA Receptor by this compound

As an allosteric modulator, traxoprodil influences the NMDA receptor's function by binding to a site distinct from the primary agonist binding sites core.ac.uk. This allosteric interaction leads to a reduction in both the duration and frequency of the opening of the NR1/NR2B subunit channels hellobio.com. This mechanism is crucial for its ability to prevent the excessive influx of calcium ions into neurons, thereby mitigating neuronal damage hellobio.com.

Impact on Synaptic Plasticity and Neuronal Excitability

NMDA receptors are fundamental to synaptic plasticity, which underlies processes such as learning and memory sigmaaldrich.com. Synaptic plasticity is essential for maintaining synaptic health, and long-term potentiation (LTP), a well-studied form of activity-dependent synaptic plasticity, is largely controlled by glutamatergic NMDA receptors.

Traxoprodil's selective antagonism of NR2B-containing NMDA receptors influences neuronal excitability by preventing the pathological overactivation of these receptors hellobio.comcenmed.com. While non-selective NMDA antagonists, such as ketamine, have been shown to reduce LTP, studies investigating the specific blockade of the NR2B subunit by traxoprodil (CP-101606) and Ro 25-6981 did not demonstrate an alteration in hippocampal LTP in a particular study, suggesting that the NR2B subunit's contribution to this specific form of plasticity might be limited. However, it is important to note that overactivation of NMDA receptors is implicated in various pathological conditions cenmed.com.

The compound has also been observed to exhibit antidepressant-like effects in animal models and can potentiate the effects of certain antidepressant drugs hellobio.comnih.govuni.lu. These antidepressant effects may be linked to the modulation of specific intracellular signaling pathways.

Downstream Signaling Pathways Modulated by NR2B Antagonism

The selective antagonism of NR2B-containing NMDA receptors by this compound leads to modulation of several downstream signaling pathways, which are critical for neuronal function, survival, and apoptotic processes.

Influence on Intracellular Calcium Homeostasis

One of the primary consequences of traxoprodil's action is its influence on intracellular calcium homeostasis. By reducing the time and frequency of NR1/NR2B channel opening, traxoprodil prevents the excessive influx of calcium ions into neurons hellobio.com. Proper intracellular calcium (Ca2+) homeostasis is vital for numerous neuronal functions, including synaptic plasticity, action potentials, and learning and memory. Conversely, dysregulation of intracellular Ca2+ levels, particularly excessive influx (calcium overload), is a major mechanism contributing to neuronal damage and death in excitotoxic conditions hellobio.com. NMDA receptors, as receptor-operated Ca2+ channels, are significant contributors to Ca2+ influx. Lowering extracellular Ca2+ or reducing the opening of membrane Ca2+ channels can induce apoptosis.

Effects on Cell Survival and Apoptotic Pathways

Traxoprodil's ability to prevent excessive calcium influx contributes to its neuroprotective properties, thereby preventing neuronal damage hellobio.com. While non-selective NMDA antagonists can sometimes induce or exacerbate apoptosis by inhibiting essential cell survival pathways, NR2B subunit-selective antagonists like traxoprodil have demonstrated neuroprotection against cell death in models of ischemia and glutamate excitotoxicity.

The differential roles of NMDA receptors based on their location are significant: synaptic NMDARs promote neuronal survival by upregulating brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) activity, whereas extrasynaptic NMDAR activation can lead to excitotoxicity and neuronal cell death through a CREB shut-off pathway and inhibition of BDNF gene expression. Traxoprodil's selective action aims to target the pathological overactivation without broadly impairing beneficial NMDA receptor functions sigmaaldrich.com.

Cell survival pathways often involve the activation of signaling cascades such as PI3K/Akt/mTOR, Ras/Raf/ERK, and AMPK pathways, as well as the modulation of gene expression by transcription factors like CREB and NFAT. Research suggests that the antidepressant effects of traxoprodil may be closely linked to the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways. NMDAR-mediated pro-survival activity is partly achieved by suppressing pro-apoptotic kinases (e.g., glycogen (B147801) synthase kinase 3 beta (GSK-3β)) and activating survival signaling kinases (e.g., extracellular signal-regulated kinases (ERK1/2), protein kinase B (Akt)), which converge on CREB to activate pro-survival genes.

Interactions with Other Neurotransmitter Systems

While this compound's primary mechanism involves the glutamatergic system via NMDA receptor antagonism, research indicates its interactions, both direct and indirect, with other neurotransmitter systems and metabolic pathways.

The antidepressant-like effects observed with traxoprodil are only partially linked to the serotonergic system and are independent of its direct effects on 5-HT1A and 5-HT2 serotonin (B10506) receptors nih.govresearchgate.net. This suggests that its antidepressant activity, while potentially influenced by broader neural circuitries, does not rely on direct agonism or antagonism of these specific serotonin receptor subtypes. nih.govresearchgate.net

Furthermore, traxoprodil undergoes metabolism primarily through the cytochrome P450 (CYP) enzyme system, specifically mediated by CYP2D6 mdpi.comresearchgate.net. This metabolic pathway is significant as CYP2D6 is involved in the metabolism of numerous other drugs, including various antidepressants such as imipramine (B1671792), fluoxetine, escitalopram (B1671245), desipramine, paroxetine (B1678475), milnacipran, and bupropion (B1668061) mdpi.comnih.govresearchgate.net. This overlap in metabolic pathways can lead to pharmacokinetic interactions when traxoprodil is co-administered with these agents. Studies have shown that co-administration of traxoprodil with certain antidepressants can alter their brain concentrations, and conversely, these antidepressants can increase traxoprodil levels in the brain nih.govresearchgate.net. For instance, a significant increase in brain concentrations of imipramine, its metabolite desipramine, and escitalopram has been observed when co-administered with traxoprodil nih.gov. Similarly, all tested antidepressants (imipramine, fluoxetine, escitalopram, desipramine, paroxetine, milnacipran, and bupropion) have been found to increase traxoprodil levels in the brain nih.govresearchgate.net.

Table 2: Observed Pharmacokinetic Interactions of Traxoprodil with Antidepressants in Mice

| Co-administered Antidepressant | Effect on Antidepressant Brain Concentration | Effect on Traxoprodil Brain Concentration | Reference |

| Imipramine | Increased | Increased | nih.govresearchgate.net |

| Desipramine (Imipramine metabolite) | Increased | Increased | nih.govresearchgate.net |

| Fluoxetine | No significant change | Increased | nih.govresearchgate.net |

| Escitalopram | Increased | Increased | nih.govresearchgate.net |

| Paroxetine | Not specified in detail | Increased | researchgate.net |

| Milnacipran | Not specified in detail | Increased | researchgate.net |

| Bupropion | Increased | Increased | researchgate.net |

Comparative Analysis with Non-Selective NMDA Receptor Antagonists

This compound's selective antagonism of the NR2B subunit distinguishes it from non-selective NMDA receptor antagonists, such as ketamine or phencyclidine (PCP) ontosight.ai. This selectivity is a critical aspect of its pharmacological profile, as it aims to provide therapeutic benefits while mitigating the undesirable side effects often associated with broader NMDA receptor blockade ontosight.ai.

Non-selective NMDA receptor antagonists are known to induce psychotomimetic effects and cognitive impairment, which can limit their clinical utility ontosight.ai. In contrast, the NR2B selectivity of traxoprodil is hypothesized to offer neuroprotective effects without these significant adverse cognitive effects ontosight.ai. This hypothesis is supported by comparative research findings. For example, a study utilizing the Morris water maze, a standard test for spatial memory, compared the effects of traxoprodil with the non-selective NMDA receptor antagonist MK-801 (dizocilpine maleate) nih.gov. While MK-801 significantly impaired spatial memory acquisition and performance in rats, traxoprodil, even at doses sufficient to fully occupy hippocampal NR1/NR2B subunit-containing receptors, demonstrated no such impairment nih.gov. These results suggest that antagonists selective for NR1/NR2B subunit-containing receptors may not disrupt spatial memory in the same manner as non-selective antagonists nih.gov.

In the context of antidepressant effects, traxoprodil has shown rapid-acting antidepressant properties in animal studies and a small clinical trial, similar to those observed with ketamine wikipedia.orgnih.gov. However, ketamine, a non-selective channel blocker, is associated with drawbacks such as behavioral dissociation, psychotogenic effects, and elevated blood pressure, necessitating supervised administration scielo.br. The development of NR2B-selective antagonists like traxoprodil aims to harness the antidepressant mechanism of NMDA receptor modulation while circumventing the severe psychoactive and cardiovascular side effects linked to non-selective antagonism scielo.br.

Preclinical Efficacy Studies of Traxoprodil Mesylate in Disease Models

Neuroprotection in Ischemic Conditions

Ischemic conditions, such as those occurring during a stroke, lead to a cascade of events that result in neuronal damage and cell death. Traxoprodil (B148271) mesylate has been explored for its ability to counteract these destructive processes.

Preclinical studies have demonstrated the neuroprotective efficacy of traxoprodil mesylate in animal models of acute ischemic stroke. In a thromboembolic stroke model in rats, post-ischemia treatment with this compound (CP-101,606-27) significantly reduced brain infarct volume. nih.gov For instance, vehicle-treated animals exhibited an average infarct volume of 39.4 ± 8.6%. In contrast, treatment with a low dose (14.4 mg/kg) of CP-101,606-27 reduced the infarct volume to 20.8 ± 14.3% (p < 0.05), while a high dose (28.8 mg/kg) further decreased it to 10.9 ± 3.2% (p < 0.001). nih.gov These findings highlight a dose-dependent neuroprotective effect of this compound in reducing ischemic brain damage. nih.gov

Table 1: Effect of this compound on Brain Infarct Volume in a Rat Thromboembolic Stroke Model

| Treatment Group | Dose (mg/kg) | Average Brain Infarct Volume (%) ± SD | p-value (vs. Vehicle) |

| Vehicle | N/A | 39.4 ± 8.6 | - |

| Low-Dose CP-101,606-27 | 14.4 | 20.8 ± 14.3 | < 0.05 |

| High-Dose CP-101,606-27 | 28.8 | 10.9 ± 3.2 | < 0.001 |

The neuroprotective actions of this compound in ischemic conditions are primarily attributed to its mechanism as a selective NR2B subunit NMDA receptor antagonist. tocris.com Ischemia-reperfusion injury is characterized by excitotoxicity, a process where excessive release of the excitatory neurotransmitter glutamate (B1630785) overactivates postsynaptic glutamate receptors, particularly NMDA receptors, leading to intracellular calcium overload and subsequent neuronal death. core.ac.ukresearchgate.net By selectively blocking the NR2B subunit of NMDA receptors, this compound aims to prevent this calcium-mediated excitotoxicity. tocris.com This targeted approach is designed to provide neuroprotection without the broad side effects often associated with non-selective NMDA receptor antagonists, which can disrupt normal synaptic function. tocris.com Beyond excitotoxicity, ischemia-reperfusion injury also involves oxidative stress, leukocyte infiltration, platelet activation, complement activation, and blood-brain barrier breakdown, all contributing to brain damage. cenmed.com

Role in Traumatic Brain Injury (TBI) Research

Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, inflammation, and cell death. frontiersin.org this compound has been investigated for its potential to mitigate these effects.

Traxoprodil (CP-101,606) has demonstrated neuroprotective effects in animal models of brain injury. guidetopharmacology.org As a potent glutamate receptor antagonist highly selective for the NR2B subunit of the NMDA receptor, it targets a key pathway implicated in TBI pathology. guidetopharmacology.orgciteab.com While extensive preclinical literature specifically detailing numerical neurological outcome data for traxoprodil in TBI animal models is limited prior to its clinical development, human studies conducted based on preclinical hypotheses showed trends toward improved outcomes. For instance, a study involving severe TBI patients treated with traxoprodil showed a greater proportion of favorable outcomes on the dichotomized Glasgow Outcome Scale (dGOS) at 6 months and at the last visit, alongside a reduced mortality rate compared to placebo. guidetopharmacology.org These trends were more pronounced in the severest subset of patients, suggesting a potential neuroprotective effect that aligns with preclinical understanding of its mechanism. guidetopharmacology.org

A significant component of secondary brain damage in TBI is glutamate-mediated neurodegeneration, where the excitatory neurotransmitter glutamate reaches toxic extracellular concentrations. guidetopharmacology.orgnih.govnih.gov Traxoprodil, by selectively antagonizing the NR2B subunit of the NMDA receptor, directly addresses this excitotoxic mechanism. citeab.com The importance of NR2B subunit antagonism in TBI is further supported by studies with other selective NR2B inhibitors. For example, ifenprodil, another NR2B antagonist, has been shown to mitigate brain edema and reduce injury volume in controlled cortical impact (CCI) models in rats. frontiersin.org Similarly, Ro 25-6981, also an NR2B antagonist, attenuated edema and limited NMDA-induced excitotoxicity and high mobility group box 1 (HMGB1) release in in vitro models of TBI. frontiersin.org This targeted blockade of extrasynaptic NMDA receptors, which are implicated in excitotoxicity, is a key strategy for neuroprotection in TBI. frontiersin.org

Investigations in Neurodegenerative Disorders

This compound has also been explored for its potential therapeutic applications in neurodegenerative diseases. As a selective NR2B subunit NMDA receptor antagonist, it was under development for its potential as a neuroprotectant in neurodegenerative disorders, including Parkinson's Disease. hellobio.comnih.gov Animal studies have indicated that traxoprodil exhibits anti-Parkinsonian effects. wikipedia.org While specific quantitative data from preclinical models detailing the extent of neuroprotection (e.g., preservation of dopaminergic neurons or improvement in specific motor scores) for traxoprodil in neurodegenerative disorders is not widely detailed in the current literature, its mechanism of action against excitotoxicity suggests a potential role in mitigating neuronal damage characteristic of these progressive conditions.

Research in Parkinson's Disease Models

Preclinical studies have indicated that this compound possesses anti-Parkinsonian effects. wikipedia.org As a GluN2B-selective antagonist, it has been shown to ameliorate parkinsonian symptoms in both rat and non-human primate models. nih.gov Furthermore, traxoprodil (CP-101606) has been reported to reduce L-Dopa-induced dyskinesia (LID), a common motor complication associated with long-term levodopa (B1675098) therapy in Parkinson's disease. nih.gov Its efficacy in blocking haloperidol-induced catalepsy, with an ED50 less than 1 mg/kg, further supports its potential in addressing motor deficits characteristic of Parkinson's disease. wikidoc.org

Potential in Other Neurodegenerative Contexts

The selective blockade of the NR2B subunit of NMDA receptors by this compound is vital for its neuroprotective properties, particularly in conditions where excitotoxicity contributes to neuronal damage. uni.lu This mechanism is relevant for potential applications in acute ischemic stroke and traumatic brain injury. uni.lu Research has explored its ability to reduce the effects of excitotoxicity, thereby limiting neuronal death in the brain. uni.lu Traxoprodil has demonstrated protection of hippocampal neurons with an IC50 of 10 nM. wikidoc.org Although clinical trials in acute ischemic stroke showed only modest benefit, preclinical findings continue to highlight its neuroprotective potential. uni.luwikipedia.org Beyond stroke, traxoprodil has also been investigated in an effort for reward (EfR) task in mice, where it increased high-effort responses for high-value reward, suggesting its relevance for addressing motivational deficits observed across various neurodegenerative disorders. nih.gov

Antidepressant-like Effects in Behavioral Models

This compound has shown promising antidepressant-like effects in various behavioral models, suggesting its potential as a novel therapeutic agent for depressive disorders.

Evaluation in Forced Swim Test and Other Depression Paradigms

In the Forced Swim Test (FST), a widely used preclinical model for evaluating antidepressant activity, traxoprodil at doses of 20 and 40 mg/kg demonstrated significant antidepressant effects in mice. wikidoc.orgwikipedia.orgmims.comwikidata.orgfishersci.ca Importantly, these observed effects were independent of changes in the animals' general locomotor activity, indicating a specific antidepressant-like action rather than a non-specific psychostimulant effect. wikidoc.orgwikipedia.orgmims.comwikidata.orgfishersci.ca

In a small clinical trial involving 30 patients with depression who had not responded to paroxetine (B1678475) treatment, traxoprodil exhibited rapid-acting antidepressant effects akin to those seen with ketamine. wikipedia.org The study reported a response rate of 60% for traxoprodil compared to 20% for placebo, with 33% of participants achieving remission criteria by the fifth day following a single administration. wikipedia.org This antidepressant response was achieved without inducing significant dissociative reactions, and the compound was generally well-tolerated. cenmed.com

Table 1: Antidepressant-like Effects of Traxoprodil in Forced Swim Test

| Compound | Dose (mg/kg) | Effect on Immobility Time in FST | Locomotor Activity | Reference |

| Traxoprodil | 20, 40 | Decreased (antidepressant activity) | No change | wikidoc.orgwikipedia.orgmims.comwikidata.orgfishersci.ca |

Modulation of Hippocampal-Prefrontal Coupling

Research using resting-state functional magnetic resonance imaging (rs-fMRI) in rats has shed light on the neural mechanisms underlying traxoprodil's antidepressant-like effects. Traxoprodil was found to increase hippocampal-prefrontal (Hc-PFC) coupling, a connectivity pattern also observed with ketamine, though to a lesser extent. guidetopharmacology.org Conversely, traxoprodil uniquely decreased connectivity within the prefrontal cortex (PFC), distinguishing its network effects from those of ketamine. guidetopharmacology.org The enhancement of Hc-PFC coupling is considered to be associated with the antidepressant effects of NMDA antagonists. guidetopharmacology.org Furthermore, the observed alterations in local network properties and regional connectivity suggest that an improvement in reward processing may also contribute significantly to the antidepressant actions of these drugs. guidetopharmacology.org

Synergy with Conventional Antidepressant Agents

Studies have demonstrated that traxoprodil can potentiate the antidepressant-like effects of conventional antidepressant drugs. Co-administration of traxoprodil with subtherapeutic doses of imipramine (B1671792), fluoxetine, or escitalopram (B1671245) significantly affected animal behavior in the forced swim test, indicating a synergistic interaction. wikidata.orgfishersci.cacenmed.comguidetopharmacology.org For example, concurrent intraperitoneal administration of otherwise ineffective doses of traxoprodil (10 mg/kg) and agomelatine (B1665654) (20 mg/kg) led to a reduction in immobility time in the FST. This synergistic effect with agomelatine was linked to elevated brain levels of traxoprodil, suggesting a pharmacokinetic interaction. However, similar synergistic effects were not observed when traxoprodil was combined with mianserin (B1677119) or tianeptine.

Table 2: Synergistic Effects of Traxoprodil with Antidepressants in Forced Swim Test

| Traxoprodil Dose (mg/kg) | Co-administered Antidepressant | Antidepressant Dose (mg/kg) | Effect on Immobility Time in FST | Reference |

| 10 (ineffective alone) | Agomelatine | 20 (ineffective alone) | Shortened | |

| Subtherapeutic | Imipramine | Subtherapeutic | Significantly affected behavior | wikidata.orgfishersci.cacenmed.comguidetopharmacology.org |

| Subtherapeutic | Fluoxetine | Subtherapeutic | Significantly affected behavior | wikidata.orgfishersci.caguidetopharmacology.org |

| Subtherapeutic | Escitalopram | Subtherapeutic | Significantly affected behavior | wikidata.orgfishersci.caguidetopharmacology.org |

Research on Anticonvulsant Properties

Traxoprodil has also been investigated for its anticonvulsant properties. wikidoc.orgwikipedia.org In rat models, intracerebroventricular (i.c.v.) administration of traxoprodil at a concentration of 20 nM increased the latency to generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) (70 mg/kg; i.p.). wikidoc.orgwikipedia.org Furthermore, oral administration of traxoprodil at a dose of 60 mg/kg was found to increase the latency to both clonic and generalized seizures and to decrease the total duration of time spent in seizures. wikidoc.orgwikipedia.org These findings collectively support the involvement of the NR2B subunit of the NMDA receptor in PTZ-induced seizures and highlight traxoprodil's potential as an anticonvulsant agent.

Table 3: Anticonvulsant Effects of Traxoprodil in Pentylenetetrazol (PTZ)-Induced Seizure Models

| Administration Route | Dose | Effect on Seizure Latency | Effect on Total Seizure Time | Reference |

| Intracerebroventricular (i.c.v.) | 20 nM | Increased latency to generalized tonic-clonic seizures | Not specified | wikidoc.orgwikipedia.org |

| Oral (p.o.) | 60 mg/kg | Increased latency to clonic and generalized seizures | Decreased | wikidoc.orgwikipedia.org |

Effects on Seizure Thresholds in Animal Models

Studies investigating the impact of this compound on seizure thresholds have primarily utilized chemoconvulsant-induced seizure models, such as those involving pentylenetetrazol (PTZ). The PTZ model is recognized for its utility in identifying compounds capable of elevating seizure thresholds. nih.gov

Research in adult male Wistar rats demonstrated that traxoprodil, a selective antagonist at the NR2B subunit of the NMDA receptor, influenced PTZ-induced seizures. Intracerebroventricular (i.c.v.) administration of traxoprodil (20 nmol) was found to increase the latency to generalized tonic-clonic seizures induced by a convulsant dose of PTZ (70 mg/kg, intraperitoneal). mitoproteome.org Furthermore, oral administration of traxoprodil (60 mg/kg) significantly increased the latency to both clonic and generalized seizures and reduced the total duration of seizure activity. mitoproteome.org These findings collectively support the involvement of the NR2B subunit in PTZ-induced seizures and highlight this compound's capacity to modulate seizure activity by increasing seizure thresholds. mitoproteome.org

Table 1: Effects of Traxoprodil on Pentylenetetrazol-Induced Seizures in Wistar Rats

| Administration Route | Dose (Traxoprodil) | PTZ Dose (i.p.) | Observed Effect on Seizures | Reference |

| Intracerebroventricular (i.c.v.) | 20 nmol/site | 70 mg/kg | Increased latency to generalized tonic-clonic seizures | mitoproteome.org |

| Oral (p.o.) | 60 mg/kg | 70 mg/kg | Increased latency to clonic and generalized seizures; Decreased total time in seizures | mitoproteome.org |

Studies on Analgesic Effects

The analgesic properties of this compound have been examined in various pain models, reflecting its potential as a pain-relieving agent.

Traxoprodil (CP-101,606), acting as an NR2B-selective NMDA receptor antagonist, has exhibited antinociceptive activity in preclinical animal studies. dovepress.comnih.govsci-hub.se Comparative studies in rats evaluated traxoprodil alongside other NMDA receptor antagonists, such as ketamine and its active metabolite norketamine, in models of acute and chronic pain. sci-hub.se

In an acute pain model, specifically the paw-withdrawal response to heat, traxoprodil produced dose-dependent antinociception. sci-hub.se While effective, it was observed to be less potent than ketamine, with its potency being up to eight times lower based on area under the curve measures. sci-hub.se

In a chronic neuropathic pain model, specifically the spared nerve injury model, traxoprodil demonstrated significant efficacy. sci-hub.se Treatment with traxoprodil led to the relief of mechanical and cold allodynia, with these effects persisting for an extended period of 3 to 6 weeks following the cessation of treatment. sci-hub.se A notable finding from these studies was the clear separation observed between the antinociceptive effects and any associated side effects for traxoprodil, a characteristic not as pronounced with ketamine or norketamine. sci-hub.se This favorable therapeutic utility index suggests traxoprodil as a promising alternative for the management of chronic neuropathic pain. sci-hub.se

Table 2: Comparative Antinociceptive Activity in Rat Pain Models

| Compound | Mechanism of Action | Acute Pain Model (Paw-withdrawal to heat) | Chronic Neuropathic Pain Model (Spared Nerve Injury) | Therapeutic Utility Index | Reference |

| Traxoprodil | NR2B-selective NMDA antagonist | Dose-dependent antinociception; Less potent than ketamine (up to 8x) | Relief of mechanical and cold allodynia for 3-6 weeks post-treatment | Clear separation between effect and side effect | sci-hub.se |

| Ketamine | Nonselective NMDA antagonist | Most potent in dose-dependent antinociception | Relief of mechanical and cold allodynia for 3-6 weeks post-treatment | Less clear separation between effect and side effect | sci-hub.se |

| Norketamine | NMDA antagonist (active metabolite of ketamine) | Dose-dependent antinociception; Up to 2x less potent than ketamine | Relief of mechanical and cold allodynia for 3-6 weeks post-treatment | Less clear separation between effect and side effect | sci-hub.se |

Clinical Investigations and Translational Research of Traxoprodil Mesylate

Clinical Trial Design and Methodologies

The design of clinical trials for neurological injuries like TBI is inherently complex, often challenged by the heterogeneity of patient populations and the variability in treatment approaches. nih.govukzn.ac.za Outcome measures in these studies are critical for assessing efficacy and typically include a range of neurological and functional scales.

Outcomes in Acute Ischemic Stroke Clinical Trials

Clinical trials were conducted to explore the efficacy and safety of Traxoprodil (B148271) mesylate in patients experiencing acute ischemic stroke, with the goal of limiting brain damage and improving patient outcomes. ontosight.ai

Safety Profile and Discontinuation Rationale

The clinical development of Traxoprodil mesylate was ultimately discontinued (B1498344). The primary reasons for this discontinuation included the observation of only modest clinical benefit in stroke patients and the occurrence of EKG abnormalities, specifically QT prolongation. wikipedia.org These findings collectively led to the cessation of its clinical development for stroke.

Clinical Research in Traumatic Brain Injury

This compound was also investigated for its potential neuroprotective effects in traumatic brain injury (TBI), a condition characterized by complex pathophysiology. nih.govmdpi.com

Evaluation of Efficacy in Severe TBI

A Phase II clinical study investigated the pharmacokinetics, safety, and tolerability of Traxoprodil in 53 patients, including those with mild-to-moderate TBI. While the study reported no adverse effects, it also found no statistical differences in outcome measures. nih.gov

A subsequent double-blind, placebo-controlled Phase III trial enrolled 444 patients with severe TBI, with treatment initiated within eight hours of injury. In this trial, improvements in the dichotomized Glasgow Outcome Scale (dGOS) at six months and mortality rates were observed. However, these improvements were not statistically significant. mdpi.com Despite this, in a relatively large Phase II clinical trial involving 400 severe TBI patients, Traxoprodil showed a trend towards a significant improvement in favorable outcome (p < 0.1). nih.gov

Analysis of Neurological Outcome Scales

In clinical trials for traumatic brain injury, the evaluation of efficacy often relies on standardized neurological outcome scales. For this compound, the Glasgow Outcome Scale (GOS) and its dichotomized version (dGOS) were utilized as key outcome measures. mdpi.com Additionally, a battery of neurobehavioral tests was employed in some studies to assess patient outcomes. nih.gov

Clinical Trials for Major Depressive Disorder

This compound has undergone clinical investigations for its potential as an antidepressant, particularly in cases of major depressive disorder (MDD). It was in Phase 2 clinical trials for this indication wikipedia.orgwikipedia.org. One notable completed Phase 2 randomized, double-blinded, placebo-controlled trial (NCT00163059) specifically assessed the antidepressant effects of CP-101,606 in patients suffering from treatment-refractory MDD wikipedia.org.

Rapid-Acting Antidepressant Effects

Clinical research has indicated that this compound may exhibit rapid-acting antidepressant effects. In a small clinical trial involving 30 patients with depression who had not responded to six weeks of paroxetine (B1678475) treatment, traxoprodil demonstrated significant antidepressant activity wikipedia.org. The response rate observed in this trial was 60% for traxoprodil, compared to 20% for the placebo group wikipedia.org. Notably, 33% of the participants achieved remission criteria by day five following a single administration of traxoprodil wikipedia.org. The antidepressant response persisted in 78% of responders after one week, and in 42% after 15 days wikipedia.org.

Preclinical studies further support these findings, identifying traxoprodil as a selective NR2B receptor inhibitor with rapid and long-lasting antidepressant effects wikidata.org. In the forced swim test, an animal model used to screen for antidepressant activity, traxoprodil at doses of 20 mg/kg and 40 mg/kg demonstrated antidepressant-like effects that were not attributed to changes in locomotor activity flybase.orgcenmed.com. Moreover, traxoprodil was found to potentiate the antidepressant-like effects of conventional antidepressant drugs such as imipramine (B1671792), fluoxetine, and escitalopram (B1671245) when co-administered in subtherapeutic doses in animal models flybase.orgcenmed.comdovepress.com. The underlying mechanism of traxoprodil's antidepressant effects may be closely associated with the modulation of the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways wikidata.org.

Table 1: Antidepressant Response Rates of Traxoprodil in a Clinical Trial

| Outcome Measure | Traxoprodil (%) | Placebo (%) |

| Response Rate | 60 | 20 |

| Remission by Day 5 (single dose) | 33 | - |

| Antidepressant Response at 1 Week | 78 | - |

| Antidepressant Response at 15 Days | 42 | - |

Comparison with Ketamine-like Effects

The interest in traxoprodil as a rapid-acting antidepressant stems partly from its comparison to ketamine, another NMDA antagonist known for its fast antidepressant effects mims.comfishersci.ca. Traxoprodil exhibited ketamine-like rapid-acting antidepressant effects in a small clinical trial wikipedia.org. Both compounds, as NMDA antagonists, influence brain connectivity. Studies using resting-state functional magnetic resonance imaging (rs-fMRI) in rats showed that traxoprodil, similar to ketamine but to a lesser extent, increased hippocampal-prefrontal (Hc-PFC) coupling mims.comfishersci.ca. However, a distinction was observed as traxoprodil, unlike ketamine, decreased connectivity within the prefrontal cortex (PFC) mims.com. The degree of improvement in Hc-PFC coupling has been correlated with clinical antidepressant efficacy, suggesting that ketamine may have a more pronounced antidepressant effect than traxoprodil mims.com.

Traxoprodil was developed with the aim of minimizing the dissociative and psychotomimetic side effects commonly associated with non-selective NMDA antagonists like ketamine thermofisher.comnih.gov. Despite this goal, some animal studies have suggested that traxoprodil might still exhibit similar psychoactive side effects and potential for abuse at higher doses, which could limit its clinical acceptance for antidepressant applications wikipedia.org.

Clinical Research in Parkinson's Disease

Traxoprodil (CP-101,606) has also been investigated in clinical research for Parkinson's Disease (PD) wikipedia.orgwikipedia.orgsigmaaldrich.com. As a selective NR2B NMDA antagonist, it was explored for its neuroprotective and anti-Parkinsonian properties wikipedia.orgwikipedia.orgthermofisher.comguidetopharmacology.org. A Phase 2 completed study (NCT00163085) aimed to explore the efficacy and safety of CP-101,606 in patients diagnosed with idiopathic Parkinson's Disease wikipedia.orgsigmaaldrich.com.

Effects on Dyskinesia and Parkinsonian Symptoms

Research into traxoprodil's effects on Parkinsonian symptoms and L-DOPA-induced dyskinesia (LID) has yielded mixed results in animal models. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned marmoset model of Parkinson's disease, CP-101,606 did not show a significant effect on parkinsonian symptoms when administered as monotherapy across a range of doses (0.1-10 mg/kg) nih.gov. While it provided a modest potentiation of the anti-parkinsonian actions of L-DOPA (8 mg/kg), CP-101,606 was found to exacerbate LID at doses of 1 mg/kg and 3 mg/kg nih.gov. This suggests a complex interaction with L-DOPA therapy.

Despite these findings, glutamate (B1630785) antagonists, including traxoprodil, have been hypothesized to be useful antidyskinetic agents, although further studies are needed to determine if the benefits of dyskinesia suppression can be achieved without adverse cognitive effects wikipedia.org. Other preclinical studies have indicated that NR2B antagonists, including traxoprodil, can decrease parkinsonian motor symptoms and potentiate L-Dopa responses in MPTP-treated monkeys nih.gov.

Biomarker Development and Validation in Clinical Studies

The development and validation of biomarkers are critical for understanding drug mechanisms, monitoring treatment response, and identifying patient populations that may benefit most from a therapy. While specific details on extensive clinical biomarker validation for this compound are limited in the provided information, research has explored tools relevant to its mechanism of action.

One such area involves the use of positron emission tomography (PET) imaging. The GluN1/2B antagonist, CP-101,606 (traxoprodil), was utilized in a PET imaging study with the probe (R)-[18F]OF-NB1, which is considered a suitable PET probe for imaging GluN2B-containing NMDARs in clinical studies wikipedia.org. This study demonstrated a dose-dependent effect with traxoprodil, indicating the potential for imaging techniques to assess target engagement in a clinical setting wikipedia.org.

Furthermore, microfluidic "Lab-on-a-Chip" platforms are emerging as tools for drug screening and biomarker identification in neuropathologies, including those relevant to traxoprodil's applications. This compound has been among the drugs tested on such platforms to evaluate blood-brain barrier (BBB) permeability, showcasing the utility of these preclinical tools in understanding drug properties that could inform clinical development and potentially lead to biomarker discovery wikipedia.org.

Pharmacokinetic and Pharmacodynamic Characterization of Traxoprodil Mesylate

Absorption, Distribution, and Excretion in Preclinical Species

Preclinical studies in rats and dogs have provided insights into the absorption, distribution, and excretion profiles of traxoprodil (B148271) mesylate. Following a single intravenous bolus dose of [(14)C]traxoprodil, total mean recoveries of radiocarbon were approximately 92.5% from rats and 88.2% from dogs. nih.gov The excretion of radioactivity was observed to be rapid and nearly complete within 48 hours post-dosing in both species. nih.gov

Traxoprodil is extensively metabolized in these preclinical species, with only 8% to 15% of the administered radioactivity excreted as the unchanged drug in the urine. nih.gov Whole-body autoradioluminography studies indicated that traxoprodil radioactivity was retained more significantly by uveal tissues, kidney, and liver compared to other tissues. nih.gov

Metabolic pathways in preclinical species included aromatic hydroxylation at the phenylpiperidinol moiety, hydroxylation at the hydroxyphenyl ring, and O-glucuronidation. nih.gov Notable species-related qualitative and quantitative differences in metabolism were observed. nih.gov In dogs, the primary metabolic pathway involved hydroxylation at the 3-position of the phenol (B47542) ring, followed by methylation of the resulting catechol intermediate and subsequent conjugation. nih.gov Conversely, in rats, the formation of major metabolites was attributed to oxidation at the 4'-position of the phenylpiperidinol moiety, followed by further oxidation and phase II conjugation. nih.gov The major circulating component in rats was identified as traxoprodil glucuronide conjugate, whereas in dog plasma, the glucuronide and sulfate (B86663) conjugates of the O-methyl catechol metabolite were predominant. nih.gov

Human Pharmacokinetics

The pharmacokinetics of traxoprodil mesylate in humans have been investigated in healthy male volunteers, with a focus on their cytochrome P450 2D6 (CYP2D6) metabolizer phenotypes (extensive metabolizers, EMs; and poor metabolizers, PMs). researchgate.netnih.govnih.gov

Oral Bioavailability: In poor metabolizers (n=6), the oral bioavailability of traxoprodil was approximately 80%, suggesting nearly complete absorption. nih.gov This was consistent with a liver extraction ratio of about 20%. nih.gov In contrast, for extensive metabolizers (n=11), the oral bioavailability was found to be dose-dependent and nonlinear. nih.gov At a 100 mg oral dose, the absolute oral bioavailability was approximately 39.5%. nih.gov This nonlinearity in EMs is attributed to the saturation of hepatic first-pass CYP2D6 metabolism. nih.gov

Distribution: Following intravenous administration, the mean volume of distribution at steady state (Vss) for traxoprodil was moderate, approximately 6.5 L/kg in poor metabolizers and approximately 4 L/kg in extensive metabolizers. nih.gov

Plasma Clearance and Half-life: In poor metabolizers, plasma clearance was approximately 4 mL/min/kg, with a mean elimination half-life (t1/2) of approximately 20 hours following intravenous administration. nih.gov In extensive metabolizers, plasma clearance was high (approximately 27 mL/min/kg), and the t1/2 was approximately 2-4 hours. nih.gov

This compound undergoes extensive biotransformation, with cytochrome P450 2D6 (CYP2D6) identified as the primary enzyme mediating its metabolism. researchgate.netnih.govnih.govresearchgate.netncats.io This genetic polymorphism in CYP2D6 significantly influences the metabolic pathways and clearance of the drug. nih.gov

In individuals classified as extensive metabolizers (EMs), the main metabolic pathways involve Phase I oxidative metabolism. researchgate.netnih.gov Specifically, this includes hydroxylation at the 3-position of the hydroxyphenyl ring, followed by methylation of the resulting catechol and subsequent conjugation. researchgate.netnih.govresearchgate.net

Conversely, in poor metabolizers (PMs), the predominant metabolic pathway is Phase II conjugation. researchgate.netnih.gov This primarily involves direct conjugation of traxoprodil with glucuronic acid or sulfuric acid. researchgate.netnih.govresearchgate.net

In vitro studies utilizing CYP2D6-selective inhibitors and recombinant enzymes further corroborate that CYP2D6 is the main isozyme responsible for traxoprodil metabolism. researchgate.netnih.gov A total of six metabolites were identified by electrospray LC/MS/MS, revealing substantial qualitative and quantitative differences in metabolism between the metabolizer phenotypes. researchgate.net

The excretion profiles of this compound demonstrate significant differences between CYP2D6 extensive and poor metabolizers. researchgate.netnih.gov

Total Dose Recovery: Approximately 89% of the administered dose was recovered in poor metabolizers, while about 61% was recovered in extensive metabolizers. researchgate.netnih.gov

Primary Excretion Route: The majority of the administered dose was excreted via urine in both phenotypes, accounting for 86% in poor metabolizers and 52% in extensive metabolizers. researchgate.netnih.gov

Excretion of Unchanged Drug: A notable difference was observed in the amount of unchanged drug excreted. Approximately 7% of the administered radioactivity was excreted as unchanged drug in the excreta of extensive metabolizers, whereas about 50% was excreted as unchanged drug in poor metabolizers. researchgate.netnih.gov

Elimination Half-Life: The elimination of traxoprodil was considerably more rapid in extensive metabolizers, with terminal elimination half-lives of 2.8 hours. researchgate.netnih.gov In contrast, poor metabolizers exhibited a significantly longer terminal elimination half-life of 26.9 hours. researchgate.netnih.gov

Area Under the Curve (AUC): The area under the plasma concentration-time curve (AUC) values for unchanged traxoprodil also varied substantially by phenotype. In extensive metabolizers, the AUC(0-Tlast) for unchanged traxoprodil was 1.2% of the corresponding AUC for total radioactivity. researchgate.netnih.gov For poor metabolizers, this value was significantly higher at 32.7%. researchgate.netnih.gov These data collectively indicate that traxoprodil is primarily eliminated by Phase I oxidative metabolism mediated by CYP2D6 in extensive metabolizers, and by Phase II conjugation and renal clearance of the parent compound in poor metabolizers. researchgate.netnih.gov

Table 1: Key Pharmacokinetic Parameters of this compound in Human CYP2D6 Metabolizer Phenotypes (Intravenous Administration)

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Citation |

| Terminal Elimination Half-life (t1/2) | 2.8 hours | 26.9 hours | researchgate.netnih.gov |

| Total Dose Recovered | ~61% | ~89% | researchgate.netnih.gov |

| Dose Excreted in Urine | 52% | 86% | researchgate.netnih.gov |

| Unchanged Drug Excreted in Excreta | ~7% | ~50% | researchgate.netnih.gov |

| AUC(0-Tlast) for Unchanged Drug (% of Total Radioactivity AUC) | 1.2% | 32.7% | researchgate.netnih.gov |

| Plasma Clearance (intravenous) | ~27 mL/min/kg | ~4 mL/min/kg | nih.gov |

| Volume of Distribution at Steady State (Vss) | ~4 L/kg | ~6.5 L/kg | nih.gov |

Table 2: Oral Bioavailability of this compound in Human CYP2D6 Metabolizer Phenotypes

| Phenotype | Oral Bioavailability | Characteristics | Citation |

| Poor Metabolizers (PMs) | ~80% | Linear, dose-independent | nih.gov |

| Extensive Metabolizers (EMs) | ~39.5% (at 100mg dose) | Nonlinear, dose-dependent, attributed to CYP2D6 saturation | nih.gov |

Pharmacodynamic Markers of NMDA Receptor Modulation

This compound is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. researchgate.netmedchemexpress.comwikipedia.orgkegg.jppatsnap.comnih.govdrugbank.comresearchgate.netresearchgate.netnih.gov This selectivity is crucial as the NR2B subunits are predominantly expressed in forebrain neurons. researchgate.net Traxoprodil acts as a negative allosteric modulator (NAM), binding to a site on the N-terminal domain of the NR2B receptor and thereby preventing channel activation. researchgate.net In in vitro studies, traxoprodil has been shown to inhibit glutamate-induced death of rat hippocampal neurons with an IC50 of 10 nM. researchgate.netmedchemexpress.com

Receptor occupancy (RO) assays are critical tools in drug development, quantifying the extent to which a test compound engages its target receptor in a living system. giffordbioscience.compsychogenics.com These studies are instrumental in establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and identifying promising central nervous system (CNS) drug candidates. psychogenics.commeliordiscovery.com

In in vivo RO studies, the test compound is administered systemically, followed by the intravenous administration of a radiotracer specific for the target receptor. giffordbioscience.compsychogenics.com At the time of peak drug levels in the brain or other tissues, the animal is euthanized, and the reduction in radiotracer binding to the target receptor, resulting from competition with the test compound, is measured. giffordbioscience.com

Alternatively, ex vivo RO studies involve administering the test compound to the animal, then harvesting the target tissue at peak drug levels. giffordbioscience.compsychogenics.comsygnaturediscovery.com Tissue sections are then incubated with a radiotracer, and the degree to which the binding of the radiotracer is inhibited by the bound drug in the sections is measured. giffordbioscience.com These methods allow for the determination of central receptor occupancy across a range of drug doses, occupancy in different brain regions, and the time-course of occupancy. sygnaturediscovery.com While specific quantitative in vivo receptor occupancy data for this compound were not detailed in the provided search results, the general methodology is well-established for NMDA receptor antagonists, supporting the understanding of target engagement for NR2B-selective compounds like traxoprodil. giffordbioscience.compsychogenics.commeliordiscovery.comsygnaturediscovery.comgoogleapis.com

This compound's mechanism of action as an NR2B-selective NMDA receptor antagonist is fundamentally linked to its electrophysiological effects. researchgate.netmedchemexpress.comwikipedia.orgkegg.jppatsnap.comnih.govdrugbank.comresearchgate.netresearchgate.netnih.gov NMDA receptors are ligand-gated ion channels whose functional properties, including sensitivity to magnesium blockade, channel kinetics, and ligand affinities, are influenced by their NR2 subunits. nih.gov

As an NR2B-selective antagonist, traxoprodil blocks N-methyl-D-aspartate responses by preventing the activation of channels containing the NR2B subunit. medchemexpress.comresearchgate.net The development of such NR2B-selective antagonists was driven by the understanding of the molecular biology and subunit composition of glutamate (B1630785) receptors, aiming to achieve neuroprotection with a reduced incidence of dose-limiting side effects compared to non-selective NMDA antagonists. frontiersin.org Electrophysiological studies on related NR2B antagonists, such as ifenprodil, have indicated that both NR2A and NR2B subunits can be localized in either synaptic or extrasynaptic compartments of cultured hippocampal neurons. frontiersin.org This differential localization and subunit composition contribute to the varied physiological roles and pharmacological sensitivities of NMDA receptors, which traxoprodil selectively modulates through its NR2B antagonism.

Therapeutic Potential and Research Limitations of Traxoprodil Mesylate

Advantages of NR2B Selective Antagonism

The NMDA receptor, a crucial ion channel involved in synaptic plasticity, learning, and memory, plays a significant role in various neurological and psychiatric conditions, including neurodegenerative diseases, depression, and pain. uni-muenster.deontosight.ai Non-selective NMDA receptor antagonists have historically faced challenges in clinical translation due to significant liabilities, such as psychotomimetic effects and neurotoxicity. uni-muenster.de The emergence of NR2B-selective antagonists, like traxoprodil (B148271), aimed to overcome these limitations by offering a more favorable therapeutic window. uni-muenster.detandfonline.com

NR2B-selective antagonists preferentially bind to the activated form of the NMDA receptor containing the NR2B subunit. They allosterically modulate channel activity by inhibiting channel opening probability, thereby offering advantages over non-selective NMDA antagonists through a greater separation between efficacy and side effects. uni-muenster.deevotec.comevotec.com In preclinical studies, NR2B antagonists have demonstrated efficacy in models of neuroprotection, anti-hyperalgesia, and anti-Parkinsonian effects. uni-muenster.denih.gov

Traxoprodil mesylate specifically exhibited neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies. wikipedia.org It was investigated in humans as a potential treatment to mitigate brain damage following stroke, though clinical trial results indicated only modest benefit. wikipedia.orgontosight.ai Furthermore, traxoprodil has shown antidepressant activity in animal models, such as the Forced Swim Test, and can potentiate the antidepressant-like effects of certain antidepressant drugs. nih.govmedchemexpress.comresearchgate.netnih.gov A small clinical trial involving 30 patients with depression who had not responded to paroxetine (B1678475) treatment demonstrated rapid-acting antidepressant effects similar to ketamine. wikipedia.org

Table 1: Antidepressant Response in a Clinical Trial of this compound wikipedia.org

| Outcome Measure | Traxoprodil (60%) | Placebo (20%) |

| Response Rate | 60% | 20% |

| Remission by Day 5 | 33% | - |

| Antidepressant Response (1 week post-treatment) | 78% of responders | - |

| Antidepressant Response (15 days post-treatment) | 42% of responders | - |

Reduced Psychotomimetic Effects and Cognitive Impairment

A key advantage sought with NR2B selective antagonism was the reduction of psychotomimetic effects and cognitive impairment commonly associated with non-selective NMDA receptor antagonists, such as ketamine or phencyclidine (PCP). ontosight.aineurofit.com This selectivity was considered crucial for treating conditions like stroke, traumatic brain injury, and neurodegenerative diseases without inducing these adverse central nervous system (CNS) effects. ontosight.ai

However, the clinical experience with traxoprodil revealed complexities. While some studies suggested it did not produce psychotropic effects and was well-tolerated in patients with mild or moderate traumatic brain injury or hemorrhagic stroke when administered as a 72-hour infusion, other findings indicated that at higher doses, traxoprodil could lead to dissociative side effects and amnesia. ncats.ionih.govresearchgate.net In one clinical study, approximately half of the participants required dose reduction due to a high incidence of dissociative side effects. wikipedia.org Animal studies have also suggested that traxoprodil might exhibit psychoactive side effects and abuse potential at higher doses, which could limit its clinical acceptance. wikipedia.org

Challenges in Clinical Translation

Despite the promising selective mechanism of action, this compound encountered significant challenges during its clinical development, ultimately leading to its discontinuation. wikipedia.orgpatsnap.com

EKG Abnormalities and QT Prolongation

A major hurdle for traxoprodil was the observation of EKG abnormalities, specifically QT prolongation. wikipedia.orgpatsnap.com QT prolongation, an electrical disturbance visible on an electrocardiogram (EKG), signifies delayed ventricular repolarization, meaning the heart muscle takes longer than normal to recharge between beats. wikipedia.org Excessive QT prolongation can predispose individuals to life-threatening arrhythmias, such as torsades de pointes (TdP). wikipedia.orgnih.gov This effect is often mediated by drugs that inhibit the "rapid" delayed rectifier potassium current protein (hERG gene), thereby decreasing the outward flow of potassium ions and extending myocardial repolarization. wikipedia.orgnih.gov Drug-induced QT prolongation is a common reason for the withdrawal of marketed drugs. oatext.com

Strategies for Mitigating Limitations

The challenges encountered with this compound have informed ongoing research into NR2B-selective NMDA receptor antagonists. While specific strategies for mitigating the limitations of traxoprodil itself are not detailed in the available research, the pharmaceutical industry continues to pursue the development of next-generation NR2B antagonists. This includes efforts to design compounds with improved tolerability profiles that avoid the cardiac side effects seen with traxoprodil. For instance, other NR2B subunit-selective antagonists, such as rislenemdaz (B1679343) (CERC-301, MK-0657), are still under development for depression. wikipedia.org Companies like Evotec have also advanced compounds such as EVT 103, which is a "next generation molecule" following EVT 101, with the expectation of demonstrating even better tolerability. evotec.com This indicates a strategic shift towards developing new chemical leads with different structural templates to overcome the limitations observed with earlier compounds like traxoprodil. nih.gov

Future Research Directions for Nr2b Antagonism

Development of Next-Generation NR2B Selective Agents

The experience with traxoprodil (B148271), which was discontinued (B1498344) due to EKG abnormalities (QT prolongation), has underscored the need for next-generation NR2B antagonists with improved safety profiles and therapeutic indices. wikipedia.org Research is now focused on creating compounds that retain high selectivity for the NR2B subunit while minimizing off-target effects.

Several such agents have been in development. For instance, rislenemdaz (B1679343) (formerly CERC-301 or MK-0657) was developed as a selective NR2B antagonist for depression. wikipedia.orgmedpath.com Another example is ALTO-202, which is also an NR2B subunit-containing NMDA receptor antagonist under development for major depressive disorder. wikipedia.org These newer agents are designed to offer the rapid-acting antidepressant effects observed with compounds like ketamine and traxoprodil but with a better safety and tolerability profile. wikipedia.orgnih.gov The goal is to achieve the therapeutic benefits of NR2B antagonism without the adverse effects that have limited earlier compounds. nih.gov

The table below summarizes some of the next-generation NR2B selective agents.

| Compound Name | Developmental Code | Status/Therapeutic Area | Key Features |

| Rislenemdaz | CERC-301, MK-0657 | Investigated for depression | Selective NR2B antagonist |

| ALTO-202 | ALTO-202 | In development for Major Depressive Disorder | NR2B subunit-containing NMDA receptor antagonist |

| Esmethadone | N/A | Phase 3 clinical trial for Major Depressive Disorder | Low-affinity non-competitive NMDA receptor antagonist |

Exploration of Combination Therapies

Research has indicated that the therapeutic effects of NR2B antagonists like traxoprodil can be significantly enhanced when used in combination with other psychotropic medications. Preclinical studies have demonstrated that co-administration of traxoprodil with sub-therapeutic doses of various antidepressants—including imipramine (B1671792), fluoxetine, escitalopram (B1671245), desipramine, paroxetine (B1678475), milnacipran, and bupropion (B1668061)—produces a synergistic antidepressant-like effect. nih.govnih.govresearchgate.netresearchgate.net

These findings suggest that NR2B antagonists could serve as augmenting agents, potentially accelerating the onset of action or improving the efficacy of conventional antidepressants. nih.govnih.gov One study involving patients with treatment-refractory major depressive disorder showed that a single infusion of traxoprodil alongside continued paroxetine treatment resulted in a significant antidepressant response. nih.gov The potentiation of antidepressant effects is, in some cases, linked to pharmacokinetic interactions, where traxoprodil can increase the brain concentration of the co-administered drug. nih.govnih.gov Future research will likely focus on identifying optimal drug combinations and understanding the precise mechanisms of this synergy.

The following table details the observed interactions between Traxoprodil and various antidepressants in preclinical models.

| Antidepressant | Interaction with Traxoprodil (at sub-therapeutic doses) | Potential Mechanism |

| Imipramine | Potentiated antidepressant-like effect | Pharmacokinetic interaction leading to increased imipramine concentration in the brain |

| Fluoxetine | Potentiated antidepressant-like effect | Pharmacokinetic interaction leading to increased traxoprodil concentration in the brain |

| Escitalopram | Potentiated antidepressant-like effect | Pharmacokinetic interaction leading to increased concentrations of both drugs in the brain |

| Bupropion | Potentiated antidepressant-like effect | Pharmacokinetic interaction leading to increased bupropion concentration in the brain |

Advanced Neuroimaging Techniques for Receptor Binding and Connectivity

The development of sophisticated neuroimaging techniques, particularly Positron Emission Tomography (PET), is set to revolutionize the study of NR2B receptor antagonism. PET imaging allows for the in-vivo quantification and mapping of NR2B receptors in the human brain, providing invaluable information for drug development and understanding disease pathology. nih.govnih.govsnmjournals.org

Researchers have successfully developed novel PET radioligands, such as (R)-11C-Me-NB1 and 11C(-)NR2B-Me, that can effectively image GluN2B-containing NMDA receptors. nih.govsnmjournals.org These tools offer high-resolution imaging of receptor distribution and can be used in target engagement studies to confirm that a drug is reaching and binding to the intended NR2B receptors in the brain. nih.gov Furthermore, functional neuroimaging can assess how NR2B antagonists modulate brain connectivity. Studies have shown that antagonism at the NR2B subunit can increase the connectivity of prefrontal and subcortical regions involved in reward behavior, which may underlie their antidepressant effects. nih.gov These advanced imaging techniques can serve as translational biomarkers to test new antidepressant candidates targeting the NR2B receptor. nih.gov

Precision Medicine Approaches Based on Genetic and Phenotypic Stratification

A precision medicine approach, which tailors treatment to individual patient characteristics, holds significant promise for the application of NR2B antagonists. One of the most critical factors identified in the study of traxoprodil is the genetic polymorphism of the cytochrome P450 (CYP) 2D6 enzyme. nih.gov This enzyme is central to the metabolism of traxoprodil. nih.gov

Individuals can be categorized into different metabolizer phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs), based on their CYP2D6 genotype. nih.gov Studies have shown dramatic differences in the pharmacokinetics of traxoprodil between these groups. For instance, the elimination half-life of traxoprodil is significantly longer in PMs compared to EMs. This variability in drug metabolism can profoundly impact both the efficacy and safety of the treatment.

Therefore, future clinical trials of NR2B antagonists metabolized by polymorphic enzymes like CYP2D6 will likely incorporate genetic screening to stratify patients. nih.gov This allows for dose adjustments based on metabolizer status, potentially maximizing therapeutic outcomes while minimizing the risk of adverse events. Phenotypic stratification, based on clinical symptoms or biomarkers, can further refine patient selection for these targeted therapies.

The table below highlights the pharmacokinetic differences of Traxoprodil based on CYP2D6 metabolizer status.

| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |

| Elimination Half-life | ~2.8 hours | ~26.9 hours |

| Excretion of Unchanged Drug | ~7% of administered radioactivity | ~50% of administered radioactivity |

| Primary Metabolic Pathway | Phase I oxidative metabolism | Phase II conjugation and renal clearance |

Re-evaluation in Neurological and Psychiatric Conditions with Specific Patient Subgroups

Initial clinical trials with traxoprodil explored its potential in conditions like stroke and depression. wikipedia.org While broad trials showed modest benefits, there is a strong rationale for re-evaluating NR2B antagonists in more specific and narrowly defined patient subgroups who are more likely to respond.

A key example is treatment-refractory major depressive disorder (MDD). A study focusing on patients with MDD who had not responded to at least one adequate trial of a selective serotonin (B10506) reuptake inhibitor (SSRI) found that traxoprodil produced a rapid and robust antidepressant effect. nih.gov The response rate for the traxoprodil group was 60%, compared to 20% for the placebo group. wikipedia.orgnih.gov Similarly, a pilot trial of another oral NR2B antagonist, MK-0657, also suggested antidepressant properties in patients with treatment-resistant depression. nih.gov

This suggests that NR2B antagonists may be particularly effective in patient populations with specific underlying pathophysiologies that are not addressed by conventional treatments. Future research should focus on identifying these subgroups through clinical characteristics, biomarkers, or neuroimaging profiles to demonstrate efficacy in well-defined populations. wikipedia.org This targeted approach could unlock the therapeutic potential of NR2B antagonism for patients with the greatest unmet medical needs.

Q & A

Q. What is the mechanism of action of Traxoprodil mesylate as an NMDA receptor antagonist, and how does its selectivity for the NR2B subunit influence experimental design in neuropharmacology studies?

this compound acts as a noncompetitive antagonist of NMDA receptors, specifically targeting the NR2B subunit, which is critical in synaptic plasticity and excitotoxicity pathways . This subunit selectivity necessitates careful model selection: studies should prioritize NR2B-rich brain regions (e.g., hippocampus) and employ electrophysiological assays (e.g., patch-clamp) to isolate subunit-specific effects. Experimental designs should include controls for off-target NMDA subunit activity and validate selectivity via comparative assays with pan-NMDA antagonists like MK-801 .

Q. What in vivo models are commonly used to evaluate the neuroprotective effects of this compound, and what are key considerations in dose selection?

Rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion) and neurodegenerative diseases (e.g., Parkinson’s) are frequently used . Dose selection must account for species-specific pharmacokinetics: in mice, intraperitoneal (i.p.) administration at 5–40 mg/kg (suspended in 1% Tween 80) shows efficacy without significant toxicity . Researchers should validate solubility (water or DMSO ) and monitor plasma stability, as mesylate salts may degrade under light or acidic conditions .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is recommended for its specificity and linearity in quantifying Traxoprodil in plasma or brain homogenates . Method validation should include parameters like sensitivity (limit of detection ≤10 nM), precision (RSD <5%), and recovery rates (>90%). Cross-validate with mass spectrometry (LC-MS/MS) for confirmatory analyses in complex matrices .

Advanced Research Questions

Q. How should researchers address discrepancies in efficacy data across experimental models, such as variations in neuroprotection between hippocampal slice cultures and whole-animal ischemia models?

Discrepancies may arise from differences in blood-brain barrier penetration, metabolic clearance, or model-specific injury mechanisms . To resolve these:

- Perform pharmacokinetic profiling (e.g., brain-to-plasma ratio via microdialysis) .

- Use translational endpoints (e.g., biomarkers like glutamate levels or caspase-3 activity) to bridge in vitro and in vivo findings .